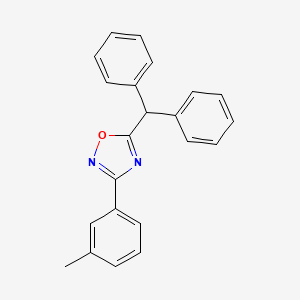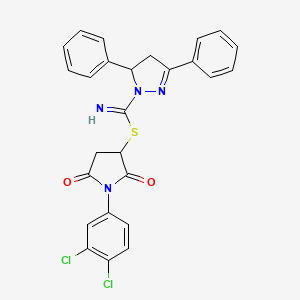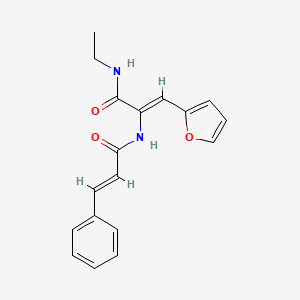
ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate, also known as TAN-67, is a synthetic compound that has been extensively studied for its potential use in the treatment of addiction and pain.
Mécanisme D'action
Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate acts on the mu-opioid receptor, a protein that is involved in the modulation of pain and reward pathways in the brain. ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate is a partial agonist of the mu-opioid receptor, meaning that it activates the receptor to a lesser extent than traditional opioid drugs such as morphine. This property may make ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate less addictive and have fewer side effects than traditional opioids.
Biochemical and Physiological Effects:
ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to produce analgesia, or pain relief, in animal models of acute and chronic pain. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to reduce drug-seeking behavior and drug-induced reinstatement of drug-seeking behavior in rats trained to self-administer cocaine and heroin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate in lab experiments is that it has been extensively studied and its mechanism of action is well understood. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate may have fewer side effects than traditional opioid drugs, making it a safer alternative for use in lab experiments. One limitation of using ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate is that it is a synthetic compound and may be more expensive to produce than natural compounds.
Orientations Futures
There are several future directions for the study of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate. One area of research is the potential use of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate in the treatment of opioid addiction. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate may have potential as a treatment for other types of addiction, such as nicotine addiction. Further research is also needed to determine the optimal dosing and administration of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate for the treatment of pain and addiction. Finally, the development of new compounds based on the structure of ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate may lead to the discovery of more effective and safer treatments for pain and addiction.
Méthodes De Synthèse
Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate is synthesized through a multi-step process that involves the reaction of 1,2,3,4-tetrahydro-1-naphthalenylamine with piperidine-4-carboxylic acid ethyl ester. The resulting compound is then purified through column chromatography to obtain the final product.
Applications De Recherche Scientifique
Ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been extensively studied for its potential use in the treatment of addiction and pain. In preclinical studies, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine and heroin. Additionally, ethyl 4-(1,2,3,4-tetrahydro-1-naphthalenylamino)-1-piperidinecarboxylate has been shown to reduce pain sensitivity in animal models of chronic pain.
Propriétés
IUPAC Name |
ethyl 4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-2-22-18(21)20-12-10-15(11-13-20)19-17-9-5-7-14-6-3-4-8-16(14)17/h3-4,6,8,15,17,19H,2,5,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYKKUURSMZYIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2CCCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(1,2,3,4-tetrahydronaphthalen-1-ylamino)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5155378.png)
![1-(2,6-dimethylphenoxy)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5155394.png)


![diethyl 2-[4-(diethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B5155415.png)

![N-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide](/img/structure/B5155427.png)

![N-{4-[6-(1-naphthoylamino)-1H,3'H-2,5'-bibenzimidazol-2'-yl]phenyl}-1-naphthamide](/img/structure/B5155434.png)

![N,3-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5155456.png)


